molecular formula C17H21F2N3O B213547 N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Número de catálogo B213547
Peso molecular: 321.36 g/mol
Clave InChI: XYXZRUHHCPVAIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. The inhibition of IκB phosphorylation and degradation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 prevents the activation of NF-κB and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to inhibit the expression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and survivin. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit NF-κB activation, which allows for the study of the specific role of NF-κB in various cellular processes. One limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells and the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 in combination with other drugs or therapies. Additionally, the study of the molecular mechanisms of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 and its effects on cellular processes can provide insights into the regulation of NF-κB and its role in disease.

Métodos De Síntesis

The synthesis of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 involves a multi-step process that begins with the reaction of 4-sec-butylphenylboronic acid with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to yield the corresponding boronic acid intermediate. The boronic acid intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromoacetamide to form N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082.

Aplicaciones Científicas De Investigación

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of NF-κB activation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Propiedades

Nombre del producto

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Fórmula molecular

C17H21F2N3O

Peso molecular

321.36 g/mol

Nombre IUPAC

N-(4-butan-2-ylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C17H21F2N3O/c1-4-11(2)13-5-7-14(8-6-13)20-16(23)10-22-12(3)9-15(21-22)17(18)19/h5-9,11,17H,4,10H2,1-3H3,(H,20,23)

Clave InChI

XYXZRUHHCPVAIE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

SMILES canónico

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.